molecular formula C18H20O6 B15345918 3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate

3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B15345918
M. Wt: 332.3 g/mol
InChI Key: SAUJBECWWBFUKO-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One approach includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, it can interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

    3,4-Dimethoxyphenylacetonitrile: Contains a nitrile group instead of an acetate group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A more complex structure with additional functional groups.

Uniqueness

3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate is unique due to its specific combination of two 3,4-dimethoxyphenyl groups attached to an acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

(3,4-dimethoxyphenyl) 2-(3,4-dimethoxyphenyl)acetate

InChI

InChI=1S/C18H20O6/c1-20-14-7-5-12(9-16(14)22-3)10-18(19)24-13-6-8-15(21-2)17(11-13)23-4/h5-9,11H,10H2,1-4H3

InChI Key

SAUJBECWWBFUKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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